IHVR-17028 Demonstrates 2.25-Fold Higher α-Glucosidase I Inhibition Potency Than Parent Compound CM-10-18
In an in vitro enzymatic assay using rat ER α-glucosidase I, IHVR-17028 exhibited an IC₅₀ of 0.24 ± 0.08 μM, compared to 0.54 ± 0.12 μM for the parent compound CM-10-18 [1]. This represents a 2.25-fold increase in inhibitory potency, confirming that structural modifications on the DNJ scaffold successfully enhanced target engagement.
| Evidence Dimension | Inhibition of rat ER α-glucosidase I (IC₅₀) |
|---|---|
| Target Compound Data | 0.24 ± 0.08 μM |
| Comparator Or Baseline | CM-10-18: 0.54 ± 0.12 μM |
| Quantified Difference | 2.25-fold more potent |
| Conditions | In vitro enzymatic assay with rat ER α-glucosidase I |
Why This Matters
Superior target engagement correlates with enhanced antiviral activity, making IHVR-17028 a preferred tool compound for studying ER α-glucosidase inhibition mechanisms.
- [1] Chang J, Warren TK, Zhao X, Gill T, Guo F, Wang L, et al. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses. Antiviral Res. 2013 Jun;98(3):432-40. doi: 10.1016/j.antiviral.2013.03.023. View Source
